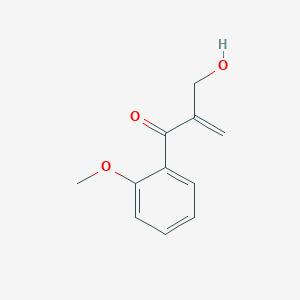![molecular formula C50H30 B12602126 1-[3-[4-(3-Pyren-1-ylphenyl)phenyl]phenyl]pyrene CAS No. 918654-66-7](/img/structure/B12602126.png)
1-[3-[4-(3-Pyren-1-ylphenyl)phenyl]phenyl]pyrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-[4-(3-Pyren-1-ylphenyl)phenyl]phenyl]pyrene is a complex organic compound characterized by its multiple aromatic rings. This compound is part of the pyrene family, known for its unique photophysical and electronic properties. Pyrene derivatives are widely studied due to their applications in materials science, supramolecular chemistry, and biological systems.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-[4-(3-Pyren-1-ylphenyl)phenyl]phenyl]pyrene typically involves multiple steps, including Suzuki-Miyaura coupling reactions. This method uses palladium-catalyzed cross-coupling between aryl halides and aryl boronic acids. The reaction conditions often include the use of a base such as potassium carbonate in a solvent like toluene, under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. The scalability of the Suzuki-Miyaura reaction makes it suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
1-[3-[4-(3-Pyren-1-ylphenyl)phenyl]phenyl]pyrene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions are common, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Aplicaciones Científicas De Investigación
1-[3-[4-(3-Pyren-1-ylphenyl)phenyl]phenyl]pyrene has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its interactions with biological macromolecules and potential use in bioimaging.
Medicine: Investigated for its potential as a therapeutic agent or drug delivery system.
Mecanismo De Acción
The mechanism by which 1-[3-[4-(3-Pyren-1-ylphenyl)phenyl]phenyl]pyrene exerts its effects involves its interaction with molecular targets through π-π stacking and hydrophobic interactions. These interactions can influence the electronic properties of the compound and its ability to form stable complexes with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
1,3,6,8-Tetrakis(p-benzoic acid)pyrene (TBAPy): Known for its use in metal-organic frameworks (MOFs).
1,3,6,8-Tetrabromopyrene: Used as an intermediate in various synthetic routes.
Uniqueness
1-[3-[4-(3-Pyren-1-ylphenyl)phenyl]phenyl]pyrene is unique due to its extended aromatic system, which enhances its photophysical properties and makes it suitable for applications in advanced materials and electronic devices .
Propiedades
Número CAS |
918654-66-7 |
|---|---|
Fórmula molecular |
C50H30 |
Peso molecular |
630.8 g/mol |
Nombre IUPAC |
1-[3-[4-(3-pyren-1-ylphenyl)phenyl]phenyl]pyrene |
InChI |
InChI=1S/C50H30/c1-5-33-17-19-37-21-25-43(45-27-23-35(7-1)47(33)49(37)45)41-11-3-9-39(29-41)31-13-15-32(16-14-31)40-10-4-12-42(30-40)44-26-22-38-20-18-34-6-2-8-36-24-28-46(44)50(38)48(34)36/h1-30H |
Clave InChI |
PNQXFBIJDFYQBB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C5=CC=CC(=C5)C6=CC=C(C=C6)C7=CC(=CC=C7)C8=C9C=CC1=CC=CC2=C1C9=C(C=C2)C=C8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


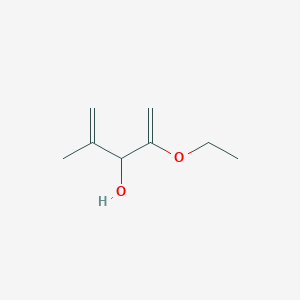
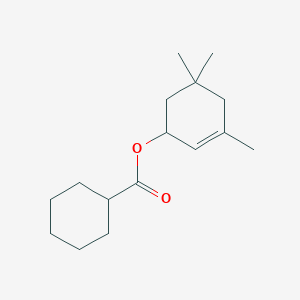
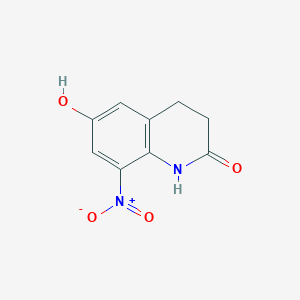

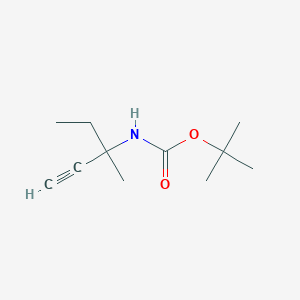


![1-Pyrrolidinecarboxylic acid,2-[[4-[[[5-(phenylsulfonyl)-2-(trifluoromethyl)phenyl]sulfonyl]amino]-1-piperidinyl]carbonyl]-,1,1-dimethylethyl ester,(2S)-](/img/structure/B12602097.png)

![5-Chloro-2-{[(triphenylstannyl)oxy]carbonyl}aniline](/img/structure/B12602112.png)
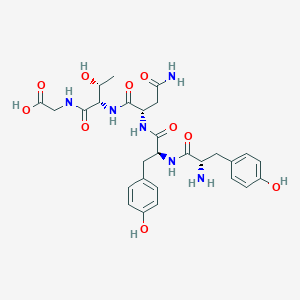
![({3-[(2-Bromophenyl)methyl]cyclohex-1-en-1-yl}oxy)(trimethyl)silane](/img/structure/B12602116.png)
